3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole is a highly regiopure, halogenated N-aryl triazole building block essential for the synthesis of advanced agrochemicals, OLED materials, and pharmaceutical active ingredients. Featuring a highly reactive C3-bromine atom and a lipophilic p-tolyl moiety, this compound serves as an optimal electrophile for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. For industrial buyers and medicinal chemists, procuring this pre-assembled scaffold eliminates the need for early-stage Chan-Evans-Lam arylation, streamlining synthetic workflows, reducing solvent waste, and ensuring high batch-to-batch reproducibility in downstream functionalization [1].
Substituting this specific compound with the unsubstituted 3-bromo-1H-1,2,4-triazole core and attempting in-house N-arylation with p-tolylboronic acid typically results in a mixture of N1 and N2 regioisomers. This necessitates resource-intensive chromatographic separation, drastically reducing overall process yield and increasing the cost of goods [1]. Furthermore, substituting the 3-bromo leaving group with a cheaper 3-chloro analog severely depresses the rate of oxidative addition during subsequent palladium-catalyzed couplings. This forces manufacturers to rely on expensive, proprietary dialkylbiaryl phosphine ligands to achieve acceptable conversions, negating any upfront material cost savings [2]. Thus, procuring the pure 3-bromo-1-(p-tolyl) isomer is critical for maintaining process efficiency and lowering overall catalytic costs.
In-house synthesis of N-arylated triazoles via Chan-Evans-Lam coupling of 3-bromo-1H-1,2,4-triazole with p-tolylboronic acid typically yields the desired N1-isomer in only 60-77% isolated yield, with the remainder lost to N2-arylation byproducts and unreacted starting material [1]. Procuring the pre-synthesized 3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole guarantees >98% regiochemical purity, directly bypassing this yield penalty and eliminating the need for complex, solvent-heavy chromatographic purification steps in the primary synthetic sequence.
| Evidence Dimension | Isolated yield of desired N1-aryl isomer |
| Target Compound Data | >98% purity (procured directly) |
| Comparator Or Baseline | In-house synthesis via Chan-Lam coupling (60-77% yield) |
| Quantified Difference | 21-38% yield recovery and elimination of chromatography |
| Conditions | Standard Cu-catalyzed Chan-Evans-Lam arylation conditions vs. direct procurement |
Bypassing in-house arylation eliminates a major synthetic bottleneck, reducing solvent waste and ensuring high-throughput scalability.
The C3-bromine atom provides a substantially lower activation energy for palladium-catalyzed oxidative addition compared to 3-chloro-1-aryl-1,2,4-triazoles. In standard Suzuki-Miyaura couplings with arylboronic acids, 3-bromo triazoles achieve >90% conversion within 2-4 hours using standard Pd(PPh3)4 catalysts, whereas the 3-chloro analogs require extended heating (12-24 hours) or the use of expensive dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) to reach similar conversions .
| Evidence Dimension | Reaction time for >90% conversion in Suzuki coupling |
| Target Compound Data | 2-4 hours with standard Pd catalysts |
| Comparator Or Baseline | 3-Chloro-1-(p-tolyl)-1H-1,2,4-triazole (12-24 hours or requires premium ligands) |
| Quantified Difference | 3x to 6x faster reaction time and reduced ligand cost |
| Conditions | Standard Suzuki-Miyaura coupling conditions (Pd(PPh3)4, base, heat) |
Procuring the bromo derivative allows manufacturers to use cheaper, standard palladium catalysts while significantly reducing reactor cycle times.
The presence of the para-methyl group (p-tolyl) significantly alters the physicochemical profile of the triazole scaffold compared to the unsubstituted 1-phenyl analog. The p-tolyl moiety increases the compound's lipophilicity, which translates to enhanced solubility in industrially preferred, less polar organic solvents such as toluene and methyl tert-butyl ether (MTBE) [1]. This improved solubility profile facilitates higher concentration reactions, easier liquid-liquid extractions, and prevents premature precipitation during low-temperature process steps.
| Evidence Dimension | Process solvent solubility and extraction efficiency |
| Target Compound Data | High solubility in toluene/MTBE (p-tolyl group) |
| Comparator Or Baseline | 3-Bromo-1-phenyl-1H-1,2,4-triazole (lower solubility in non-polar solvents) |
| Quantified Difference | Enables higher molarity process streams and cleaner phase separations |
| Conditions | Industrial scale-up conditions using Class 3 solvents |
Enhanced solubility in standard process solvents directly increases volumetric productivity and simplifies downstream workup.
As a direct precursor for generating 1,5-di-arylated or 1,3-di-arylated 1,2,4-triazoles via sequential cross-coupling, targeting kinase inhibitors or tubulin polymerization inhibitors (e.g., combretastatin analogues). The pre-installed p-tolyl group ensures optimal lipophilicity for target binding [1].
Utilized as a core building block for designing novel triazole-based fungicides. The C3-bromo position allows for rapid diversification via Suzuki coupling, while the p-tolyl group provides necessary lipophilicity for cuticular penetration in plants [2].
Employed in the construction of electron-transporting materials or bipolar host materials. The bromo group allows for facile attachment to extended conjugated systems (e.g., carbazoles or fluorenes), avoiding the harsh conditions required for C-H activation [3].